2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Overview
Description
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group attached to a spiro[3.4]octane ring system, which includes two dioxane rings. The presence of the bromine atom and the spirocyclic framework imparts distinct chemical properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the annulation of the cyclopentane ring followed by the formation of the spirocyclic structure. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.
Biology: The compound may be used in the development of new bioactive molecules and in the study of biological pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a nitrogen atom in the ring system.
Spirocyclic Oxindoles: Compounds with a spirocyclic structure attached to an oxindole moiety.
Uniqueness
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of the bromophenyl group and the specific arrangement of the spirocyclic rings. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAREVMNSGSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731133 | |
Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199586-87-2 | |
Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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